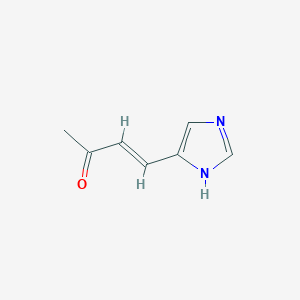
4-(1H-imidazol-5-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-5-yl)but-3-en-2-one is a compound that belongs to the imidazole family. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Vorbereitungsmethoden
The synthesis of 4-(1H-imidazol-5-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the oxidative condensation of ketones and amidines. In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Industrial production methods often involve similar oxidative condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(1H-imidazol-5-yl)but-3-en-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mercuric (II) acetate for oxidation and polyethylene glycol (PEG-400) as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mercuric (II) acetate can yield benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-5-yl)but-3-en-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . This compound is also used in the development of new drugs and therapeutic agents due to its broad range of biological activities .
Wirkmechanismus
The mechanism of action of 4-(1H-imidazol-5-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. Imidazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-(1H-imidazol-5-yl)but-3-en-2-one can be compared with other imidazole derivatives such as 4-chloro-1H-imidazol-5-yl and 1- (1- (1H-imidazol-1-yl)phenyl)methanone . While these compounds share a similar imidazole core, they differ in their substituents and, consequently, their chemical and biological properties. The unique structure of this compound contributes to its distinct reactivity and applications in scientific research.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
(E)-4-(1H-imidazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7-4-8-5-9-7/h2-5H,1H3,(H,8,9)/b3-2+ |
InChI-Schlüssel |
NBHXPTGFNFNAIC-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CN=CN1 |
Kanonische SMILES |
CC(=O)C=CC1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
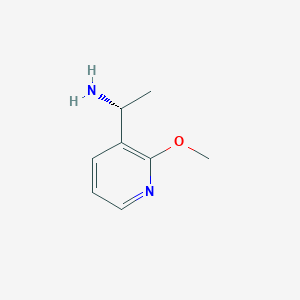
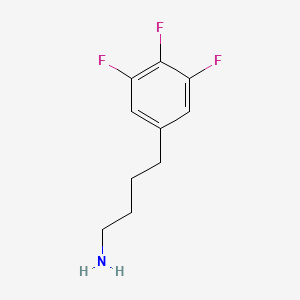

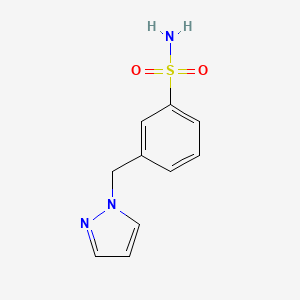



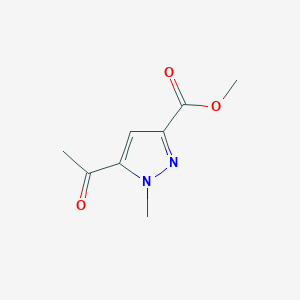


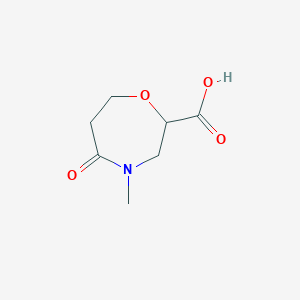
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
